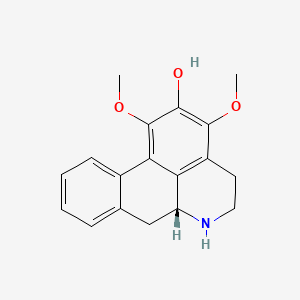silane CAS No. 80239-20-9](/img/structure/B14429194.png)
[(2,4-Dimethylpent-2-en-3-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylpent-2-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group derived from 2,4-dimethylpent-2-en-3-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpent-2-en-3-yl)oxysilane typically involves the reaction of 2,4-dimethylpent-2-en-3-ol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an alkoxide intermediate, which subsequently reacts with the chlorosilane to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylpent-2-en-3-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylpent-2-en-3-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the alkoxy group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: New organosilicon compounds with varied functional groups.
Scientific Research Applications
(2,4-Dimethylpent-2-en-3-yl)oxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2,4-Dimethylpent-2-en-3-yl)oxysilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The alkoxy group can act as a leaving group, facilitating substitution reactions and the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Phthalic acid, di(2,4-dimethylpent-3-yl) ester: An ester with a similar alkyl group but different functional groups.
2,4-Dimethylpent-2-en: An alkene with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Uniqueness
(2,4-Dimethylpent-2-en-3-yl)oxysilane is unique due to the presence of the silicon atom bonded to three ethyl groups and an alkoxy group. This structural feature imparts unique chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
80239-20-9 |
|---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
2,4-dimethylpent-2-en-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C13H28OSi/c1-8-15(9-2,10-3)14-13(11(4)5)12(6)7/h11H,8-10H2,1-7H3 |
InChI Key |
UXXRCYQQOOQRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


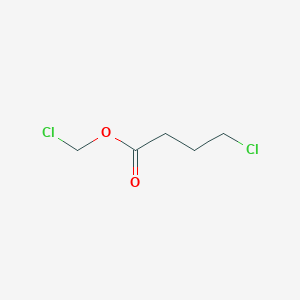
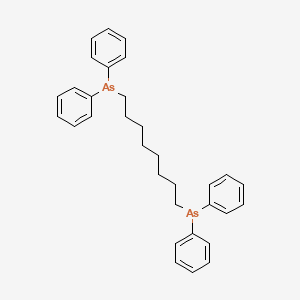

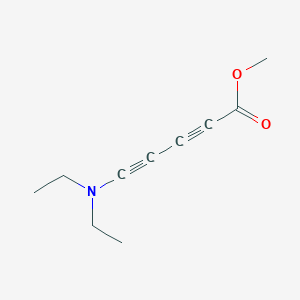

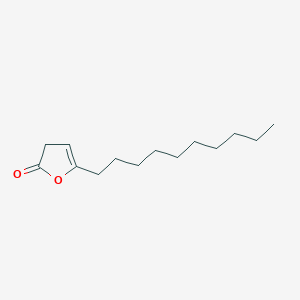
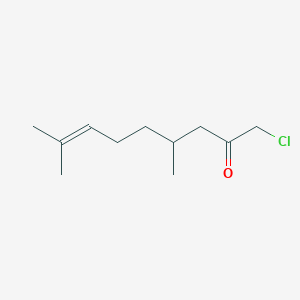
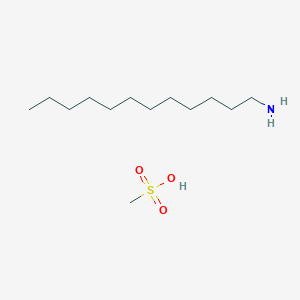
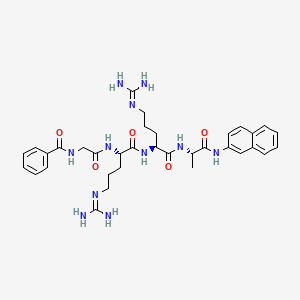
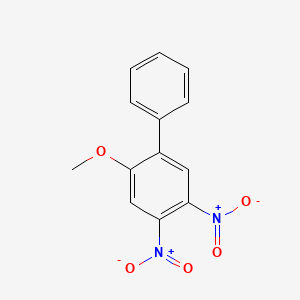
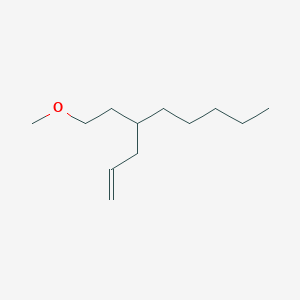
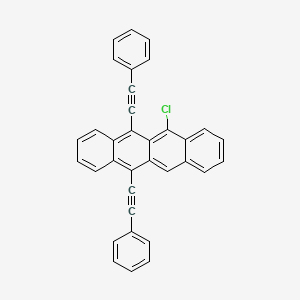
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
